L-NAME competitively inhibits NOS by occupying the substrate binding site, thereby limiting the availability of L-arginine for NO synthesis. This property makes L-NAME a valuable tool for studying the role of NO in various biological systems. Researchers have used L-NAME to investigate the involvement of NO in:
While L-NAME is primarily used as a NOS inhibitor, research suggests it may have other potential applications:
L-Arginine methyl ester dihydrochloride is a derivative of the amino acid L-arginine, chemically classified as a methyl ester. Its chemical formula is C₇H₁₆N₄O₂·2HCl, and it possesses a molecular weight of approximately 261.15 g/mol. This compound appears as a white to pale yellow crystalline powder and is primarily utilized in biochemical research and pharmaceutical applications .
The primary proposed mechanism of action for L-NAME.2HCl is its role in NO production. L-arginine is a precursor for NO synthesis by nitric oxide synthase (NOS) enzymes. L-NAME.2HCl, due to its structural similarity to L-arginine, can compete with it as a substrate for NOS. This competition can lead to decreased NO production, potentially affecting various physiological processes regulated by NO, such as blood pressure, immune function, and wound healing [].
L-Arginine methyl ester dihydrochloride exhibits significant biological activity due to its role as a precursor for nitric oxide synthesis. Nitric oxide is vital for vascular regulation, neurotransmission, and immune responses. The compound has been studied for its potential effects on:
The synthesis of L-Arginine methyl ester dihydrochloride typically involves the following steps:
This method allows for high purity yields suitable for laboratory applications .
L-Arginine methyl ester dihydrochloride finds various applications across different fields:
Several compounds share structural similarities or biological functions with L-Arginine methyl ester dihydrochloride. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
L-Arginine | Parent amino acid | Direct precursor for nitric oxide synthesis |
N-Nitro-L-Arginine Methyl Ester | Structural analog | Nonselective inhibitor of nitric oxide synthase |
L-Citrulline | Related amino acid | Precursor for arginine synthesis; no direct methylation |
L-Norvaline | Non-natural amino acid | Inhibits arginase activity, affecting arginine metabolism |
L-Arginine methyl ester dihydrochloride is unique due to its specific methylation at the arginine side chain, which alters its solubility and biological activity compared to these similar compounds. This modification enhances its stability and bioavailability while influencing its pharmacodynamics .
L-Arginine methyl ester dihydrochloride belongs to the class of α-amino acid esters, characterized by the esterification of the carboxyl group and protonation of the amino and guanidino groups. Its IUPAC name is methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate dihydrochloride, reflecting its chiral center at the second carbon and the presence of a guanidino group. The molecular formula C₇H₁₈Cl₂N₄O₂ corresponds to a molecular weight of 261.15 g/mol.
Property | Value | Source |
---|---|---|
Melting Point | ~190°C (decomposition) | |
Optical Rotation (α) | +21° (c=2.5 in methanol) | |
Solubility | Water, methanol, ethanol | |
Hygroscopicity | High |
The crystal structure reveals ionic interactions between the protonated amino groups and chloride counterions, stabilizing the compound under physiological conditions.
The synthesis of arginine derivatives began in the early 20th century, driven by the need to modulate the bioavailability of amino acids for metabolic studies. L-Arginine itself was first isolated in 1886, but its esterified forms gained prominence in the 1990s with the discovery of nitric oxide synthase (NOS) isoforms. Researchers sought analogs that could competitively inhibit NOS without being metabolized, leading to the development of L-arginine methyl ester dihydrochloride as a stable substrate and inhibitor.
This compound’s primary significance lies in its dual role:
L-Arginine methyl ester dihydrochloride possesses the molecular formula C₇H₁₈Cl₂N₄O₂, representing the dihydrochloride salt form of the methyl ester derivative of the amino acid L-arginine [1] [2]. The compound has a molecular weight of 261.15 grams per mole [1] [5] [16]. The Chemical Abstracts Service registry number for this compound is 26340-89-6 [1] [2] [5].
The structural framework consists of a pentanoic acid backbone with an amino group at the second carbon position and a guanidinium group attached to the fifth carbon through an amino linkage [4] [6]. The carboxyl group has been converted to a methyl ester, while two hydrochloride molecules are associated with the basic nitrogen centers [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate dihydrochloride [4] [5] [16].
The linear formula representation shows HN=C(NH₂)NH(CH₂)₃CH(NH₂)COOCH₃ · 2HCl, illustrating the connectivity between the guanidinium group, the pentyl chain, the amino acid backbone, and the ester functionality [1] [23]. The Simplified Molecular Input Line Entry System notation is represented as COC(=O)C@@HCCCN=C(N)N.Cl.Cl, which encodes the stereochemical configuration and connectivity [5] [16].
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₈Cl₂N₄O₂ | [1] [2] |
Molecular Weight | 261.15 g/mol | [1] [5] |
CAS Number | 26340-89-6 | [1] [2] |
MDL Number | MFCD00038948 | [5] [22] |
Beilstein Number | 4159929 | [1] [16] |
L-Arginine methyl ester dihydrochloride exhibits stereochemical complexity centered on the alpha carbon of the amino acid residue [4] [6]. The compound possesses the L-configuration, corresponding to the (S)-absolute configuration according to the Cahn-Ingold-Prelog priority rules [4] [6]. This stereochemical assignment is consistent with the naturally occurring L-arginine amino acid from which it is derived [9].
The International Chemical Identifier Key for this compound is XQYZOBNLCUAXLF-XRIGFGBMSA-N, where the stereochemical descriptor indicates the specific spatial arrangement of substituents around the chiral center [4] [6]. The asymmetric carbon at position 2 of the pentanoic acid backbone maintains the same absolute configuration as found in the parent amino acid [9].
The guanidinium functional group exists in a planar configuration due to resonance delocalization of the positive charge across the three nitrogen atoms [21] [26]. This structural feature contributes to the compound's ionic character and influences its physicochemical properties [21]. The methyl ester group adopts the typical tetrahedral geometry around the carbon center, with the ester oxygen maintaining sp² hybridization [19].
L-Arginine methyl ester dihydrochloride typically appears as white to pale yellow crystalline powder or crystals [4] [6] [10]. The compound exhibits a crystalline structure that reflects the ionic nature of the dihydrochloride salt [11] [15]. The crystal habit is characterized by the formation of discrete crystalline particles that can range from fine powder to larger crystalline formations depending on the preparation conditions [4] [11].
The compound demonstrates hygroscopic properties, meaning it readily absorbs moisture from the atmospheric environment [16] [22] [27]. This characteristic necessitates careful storage conditions to maintain the integrity of the crystalline structure and prevent degradation [28]. The hygroscopic nature is attributed to the presence of the ionic chloride groups and the polar functional groups within the molecular structure [27] [28].
The melting point of L-Arginine methyl ester dihydrochloride occurs at approximately 190-192°C with decomposition [5] [16] [24]. Some sources report the decomposition temperature as approximately 190°C [5] [16], while others specify a slightly higher range of 192°C [24]. The decomposition process accompanies melting, indicating that the compound undergoes thermal degradation rather than clean melting [5] [16].
Thermal analysis studies of related guanidinium compounds provide insight into the decomposition mechanisms of such structures [30]. The thermal decomposition of guanidinium salts typically involves complex processes including dehydrochlorination and breakdown of the guanidinium moiety [30]. The relatively high decomposition temperature reflects the ionic interactions between the protonated amino groups and the chloride counterions [30].
Thermal Property | Value | Source |
---|---|---|
Melting Point | ~190°C (decomposition) | [5] [16] |
Alternative Value | 192°C | [24] |
Thermal Behavior | Decomposition upon melting | [5] [16] |
L-Arginine methyl ester dihydrochloride exhibits high solubility in water, reflecting its ionic nature and polar functional groups [12] [37]. The compound demonstrates good solubility in polar protic solvents, particularly alcohols such as methanol [4] [6] [20]. The presence of the dihydrochloride salt form significantly enhances the water solubility compared to the free base form [27].
The solubility characteristics follow the general principle that polar compounds dissolve preferentially in polar solvents [37]. The guanidinium group, amino group, and ester functionality all contribute to the polar character of the molecule [12]. The ionic nature imparted by the hydrochloride groups further increases the affinity for polar solvents [37].
Solubility in organic solvents varies depending on the polarity and hydrogen bonding capacity of the solvent [13] [37]. Methanol and other lower alcohols provide good solvation for the compound due to their ability to form hydrogen bonds with the ionic and polar groups [13]. The compound shows limited solubility in non-polar organic solvents due to the mismatch between the polar ionic structure and the non-polar solvent environment [37].
Infrared spectroscopic analysis of L-Arginine methyl ester dihydrochloride reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [14] [21]. The guanidinium group exhibits distinctive infrared signatures that can be used for structural confirmation [21] [26]. The analysis provides valuable information about the hydrogen bonding patterns and ionic interactions within the crystal structure [14].
The amino groups typically show characteristic N-H stretching vibrations in the region around 3200-3400 cm⁻¹ [21] [26]. The ester carbonyl group produces a strong absorption band around 1700-1750 cm⁻¹, which is diagnostic for the methyl ester functionality [21]. The guanidinium group contributes specific absorption patterns that reflect the delocalized positive charge across the nitrogen atoms [21] [26].
Infrared spectroscopy of related arginine compounds has demonstrated the sensitivity of vibrational frequencies to the ionic state and hydrogen bonding environment [21] [26]. The presence of the hydrochloride groups influences the overall spectroscopic pattern through ionic interactions and modified hydrogen bonding networks [21].
Nuclear magnetic resonance spectroscopy provides detailed structural information about L-Arginine methyl ester dihydrochloride through analysis of both proton and carbon-13 nuclei [17] [18] [19]. The technique is particularly valuable for confirming the molecular structure and assessing the purity of the compound [10] [17].
Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the different hydrogen environments within the molecule [19] [33]. The methyl ester group typically appears as a singlet around 3.7-3.9 ppm in deuterium oxide solutions [19]. The alpha hydrogen adjacent to the amino and ester groups shows characteristic coupling patterns that confirm the amino acid structure [33].
The guanidinium group hydrogens exhibit distinctive chemical shifts that reflect the electron-withdrawing effect of the positively charged group [18] [19]. The methylene hydrogens of the pentyl chain appear as complex multiplets due to coupling with adjacent protons [19] [33]. Carbon-13 nuclear magnetic resonance provides complementary information about the carbon framework and confirms the ester carbonyl carbon position [33].
NMR Signal | Chemical Shift (ppm) | Assignment | Source |
---|---|---|---|
Methyl ester | 3.7-3.9 | -OCH₃ | [19] |
Ester carbonyl | 168-170 | C=O | [33] |
Alpha carbon | ~53 | CHN | [33] |
L-Arginine methyl ester dihydrochloride exhibits measurable optical activity due to the presence of the chiral center at the alpha carbon position [4] [6] [20]. The specific rotation has been determined as [α]²⁰ᴅ = +21° ± 1° when measured at a concentration of 2.5 grams per 100 milliliters in methanol [4] [6] [16]. This positive rotation indicates dextrorotatory behavior under the specified measurement conditions [22].
Alternative measurements report the specific rotation as +21 ± 2° at a concentration of 1 gram per 100 milliliters in methanol [8] [20]. The consistency of these values across different sources confirms the reliability of the optical rotation measurement for this compound [4] [6] [20]. The magnitude of the rotation reflects the stereochemical purity and the influence of the surrounding functional groups on the chiral environment [22].
The chirality of L-Arginine methyl ester dihydrochloride originates from the asymmetric carbon center at position 2 of the amino acid backbone [9] [14]. This chiral center maintains the same absolute configuration as the naturally occurring L-arginine amino acid from which the compound is derived [9]. The (S)-configuration corresponds to the L-designation used in amino acid nomenclature [4] [9].
The chiral environment influences the physical and chemical properties of the compound, including its interaction with other chiral molecules and its behavior in asymmetric chemical reactions [14] [19]. The preservation of stereochemical integrity during the esterification and salt formation processes is essential for maintaining the biological and chemical properties associated with the L-configuration [14].
The compound exists as a single enantiomer under normal conditions, with no racemization observed during typical storage and handling procedures [14] [19]. The stability of the chiral center reflects the absence of strongly acidic or basic conditions that might promote epimerization [25]. This stereochemical stability is important for applications requiring enantiopure compounds [14] [19].
Optical Property | Value | Conditions | Source |
---|---|---|---|
Specific Rotation | +21° ± 1° | c=2.5, MeOH, 20°C | [4] [6] |
Alternative Value | +21 ± 2° | c=1.0, MeOH, 20°C | [20] |
Absolute Configuration | (S) | Alpha carbon | [4] [9] |
Amino Acid Designation | L | Standard nomenclature | [9] |
Classical acid-catalyzed esterification represents the most fundamental approach for converting L-arginine to its methyl ester derivative. The Fischer esterification mechanism involves the direct reaction of the carboxylic acid group with methanol in the presence of a strong acid catalyst [1] [2].
The hydrochloric acid-catalyzed method requires passing gaseous hydrogen chloride through a refluxing mixture of L-arginine and methanol at temperatures between 65-80°C [3]. The reaction typically proceeds for 6-24 hours depending on the scale and desired conversion. Yields generally range from 85-95%, making this a reliable method for laboratory-scale synthesis [3] [4].
Sulfuric acid catalysis offers an alternative approach with comparable effectiveness. The use of sulfuric acid as catalyst has been demonstrated to achieve optimal efficiency at thin film temperatures of 70°C, where selective esterification of the carboxyl group occurs without affecting other functional groups [2]. This method proves particularly advantageous for aromatic amino acids such as L-tyrosine and L-phenylalanine, which show enhanced reactivity due to their aromatic side chain substituents [2].
The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol and subsequent water elimination. The zwitterionic nature of amino acids complicates this process compared to simple carboxylic acids, requiring careful pH control and often necessitating the use of excess acid to maintain the amino group in its protonated, non-nucleophilic state [5] [2].
Thionyl chloride-mediated esterification provides a more controlled synthetic route with generally superior yields. This method involves the initial treatment of L-arginine with thionyl chloride at low temperatures (0-10°C), followed by addition of methanol [6] [7].
The process begins with dissolving L-arginine hydrochloride in ethanol, followed by controlled addition of thionyl chloride at 0-10°C while stirring [8]. The reaction exploits the heat of reaction generated during the esterification process, typically completing within 2-4 hours [6]. This method consistently achieves yields of 90-98%, representing one of the most efficient approaches for amino acid esterification [7] [3].
The primary advantage of this method lies in its ability to operate under controlled temperature conditions, minimizing side reactions and decomposition. The thionyl chloride acts both as an activating agent for the carboxyl group and as a dehydrating agent, driving the reaction to completion [6]. The resulting product is the ethyl or methyl arginate dihydrochloride, depending on the alcohol used [8].
Temperature control proves critical for this method, as temperatures above 10°C may lead to increased side product formation, while temperatures below 0°C may result in incomplete reaction due to reduced reaction kinetics [7]. The method requires careful handling of thionyl chloride due to its corrosive nature and generation of sulfur dioxide and hydrogen chloride gases [6].
The trimethylchlorosilane-methanol system represents a mild and convenient approach for amino acid esterification that operates under ambient conditions. This method involves the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane, offering significant advantages in terms of operational simplicity and safety [9] [3] [4].
The general procedure involves adding freshly distilled trimethylchlorosilane (2 equivalents for monocarboxylic amino acids) slowly to the amino acid, followed by addition of methanol and stirring at room temperature [3]. Reaction times typically range from 12-24 hours, with yields consistently achieving 85-98% for various amino acid substrates [3] [4].
For L-arginine specifically, the method employs 2 equivalents of trimethylchlorosilane with methanol at room temperature for 12 hours, yielding 89% of the desired methyl ester hydrochloride [3]. The longer reaction time for poorly soluble substrates (24 hours) ensures complete conversion [3].
The mechanism involves in situ generation of hydrogen chloride through reaction of trimethylchlorosilane with methanol, which then catalyzes the esterification reaction. The simultaneous formation of trimethylsilanol provides a mild acidic environment that facilitates the esterification while minimizing harsh conditions [4]. This system demonstrates superior operational convenience compared to methods requiring strict temperature control or gas handling [3] [4].
The method shows excellent compatibility with various amino acid types, including natural, aromatic, and aliphatic amino acids. The mild reaction conditions significantly reduce the risk of racemization compared to traditional acid-catalyzed methods [3]. The simple workup procedure involves concentration of the reaction mixture to afford the product amino acid ester hydrochloride directly [3].
Temperature optimization plays a crucial role in achieving maximum conversion while maintaining stereochemical integrity. For classical acid-catalyzed methods, optimal temperatures range from 70-80°C, representing a balance between reaction rate and substrate stability [2] [10]. Higher temperatures accelerate the reaction but increase the risk of decomposition and racemization [2].
Studies on sulfuric acid-catalyzed esterification demonstrate that reaction efficiency reaches maximum at a thin film temperature of 70°C [2]. Increasing the temperature from 150°C to 300°C (desolvation gas temperature) leads to drastic reduction in esterification yields due to rapid desolvation preventing reaction progress [2]. Conversely, reducing temperature to 80°C results in only slight yield reduction, indicating a temperature window for optimal performance [2].
Reaction time requirements vary significantly based on the chosen methodology. Trimethylchlorosilane-methanol systems typically require 12-24 hours at room temperature for complete conversion [3] [4]. Microwave-assisted methods dramatically reduce reaction times to 1-2 hours while maintaining high yields [11] [12]. The longer reaction times for room temperature methods compensate for reduced reaction kinetics through extended contact time [3].
For poorly soluble substrates, extended reaction times of 24 hours prove necessary to ensure complete dissolution and reaction [3]. The relationship between reaction time and conversion follows typical kinetic profiles, with initial rapid conversion followed by slower approach to equilibrium [2].
Solvent selection significantly impacts esterification efficiency and product quality. Polar protic solvents, particularly methanol, serve dual roles as both reactant and solvent medium [13] [14]. The hydrogen bond basicity of the solvent emerges as the dominant parameter determining esterification rate, with optimal results achieved in low basicity solvents [14].
Acetonitrile demonstrates promotional effects on esterification of certain carboxylic acids, while dimethylformamide strongly suppresses the reaction [13]. The thermodynamic equilibrium constant and activity coefficients predicted by advanced models such as perturbed chain-statistical associating fluid theory enable quantitative prediction of solvent effects [13] [10].
For amino acid esterification specifically, anhydrous methanol represents the preferred choice due to its dual functionality and ability to drive the equilibrium toward product formation [3] [4]. The presence of water significantly impacts reaction efficiency by competing in the reverse hydrolysis reaction [2]. Continuous water removal using techniques such as Dean-Stark distillation proves essential for achieving high conversions [15].
Ionic liquids present an emerging alternative for amino acid esterification, offering advantages in terms of recyclability and environmental sustainability [16]. However, their application remains limited by substrate scope and potentially reduced reaction rates compared to conventional systems [16].
Purification of L-arginine methyl ester dihydrochloride requires careful consideration of the compound's physical and chemical properties. The zwitterionic nature and high water solubility necessitate specialized approaches for achieving high purity [17].
Recrystallization from water or ethanol-water mixtures represents the most commonly employed purification technique for amino acid esters [17]. The procedure involves dissolving the crude product in boiling solvent, decolorization with acid-washed charcoal if necessary, hot filtration, cooling, and crystallization over several hours [17]. The crystals are then filtered, washed with ethanol followed by ether, and dried [17]. This method typically achieves purities of 95-98% with recovery yields of 80-90% [17].
Ion-exchange chromatography proves particularly effective for small quantities of amino acids and their derivatives [17]. This technique exploits the ionic character of amino acid esters to achieve separation based on charge differences. Purities of 98-99.5% can be achieved, though recovery yields may be somewhat lower (70-85%) due to binding losses [17].
High-performance liquid chromatography offers the highest purification efficiency, achieving purities greater than 99% [18]. Amino-phase columns with hexane-isopropanol gradients prove effective for separating amino acid derivatives from impurities [18]. However, this technique remains limited to analytical and small preparative scales due to cost considerations [18].
Liquid-liquid extraction provides a scalable alternative for industrial applications. The method involves pH-controlled extraction between organic and aqueous phases, maintaining pH between 7-8 to minimize hydrolysis while ensuring adequate distribution coefficients [15]. Multiple extraction cycles may be necessary to achieve desired purity levels [15].
Scale-up of L-arginine methyl ester dihydrochloride synthesis presents several engineering challenges that require systematic approach for successful implementation [19]. Heat transfer limitations become increasingly significant at larger scales, necessitating specialized reactor designs with efficient heat exchange capabilities [19].
Mass transfer considerations include ensuring adequate mixing to maintain homogeneous reaction conditions. Laboratory-scale magnetic stirring proves inadequate for larger volumes, requiring mechanical stirring systems with properly designed impellers [19]. The efficiency of reactant contact and heat distribution directly impacts conversion rates and product quality [19].
Temperature control systems must account for the thermal mass of larger reaction vessels and potential temperature gradients [19]. Automated temperature control systems with multiple monitoring points ensure uniform heating and cooling throughout the reaction volume [19]. Safety considerations become paramount at industrial scale, requiring comprehensive fume handling systems and emergency shutdown procedures [19].
Equipment material selection requires careful evaluation of corrosion resistance, particularly for methods involving strong acids or chlorinated reagents [19]. Specialized alloys or coatings may be necessary to ensure equipment longevity and product purity [19]. Process monitoring systems must provide real-time data on critical parameters such as temperature, pH, and conversion to enable responsive process control [19].
Microwave-assisted synthesis presents unique scale-up challenges due to penetration depth limitations and non-uniform heating patterns [12] [19]. Flow reactor systems offer potential solutions for continuous processing, enabling better heat and mass transfer control while maintaining the benefits of microwave enhancement [19].
Maintaining the stereochemical integrity of L-arginine during esterification represents a critical consideration for pharmaceutical applications [20] [21]. Racemization can occur through several mechanisms, including base-catalyzed enolate formation and acid-catalyzed epimerization [20] [21].
Temperature effects on stereochemical stability demonstrate that higher reaction temperatures significantly increase racemization risk [21]. The use of weaker bases and milder reaction conditions helps preserve stereochemical integrity while maintaining acceptable reaction rates [21]. Studies on amino acid N-arylation demonstrate that cesium carbonate provides better enantioretention compared to stronger bases like sodium tert-butoxide [21].
The trimethylchlorosilane-methanol system shows promise for maintaining stereochemical purity due to its mild reaction conditions [3]. Literature reports suggest minimal racemization occurs with this method, though comprehensive stereochemical analysis remains an active area of investigation [3].
Monitoring stereochemical purity requires sophisticated analytical techniques, including chiral high-performance liquid chromatography and nuclear magnetic resonance analysis using chiral derivatizing agents [20] [22]. These methods enable determination of enantiomeric excess and detection of even minor levels of racemization [20] [22].
Protective strategies may be employed to minimize racemization risk, including the use of boroxazolidinone protecting groups that simultaneously protect both the amino and carboxyl functionalities [20] [22]. Such approaches, while adding synthetic steps, can ensure complete retention of stereochemical integrity [20] [22].
Beyond conventional esterification methods, several alternative synthetic approaches have been developed for accessing L-arginine methyl ester derivatives [23] [24] [25]. Enzymatic synthesis represents an environmentally friendly approach with inherent stereoselectivity [24] [25].
Enzymatic routes employ specific proteases, particularly papain from Carica papaya, to catalyze esterification in low-water-content organic media [24]. The process requires careful control of water activity (0.03-0.5) to favor ester formation over hydrolysis [24]. This approach offers advantages in terms of environmental sustainability and stereochemical selectivity [25].
Microwave-assisted parallel synthesis enables rapid access to diverse amino acid ester libraries [11] [12]. The use of methanesulfonic acid or p-toluenesulfonic acid as catalysts in solventless systems provides excellent yields in significantly reduced reaction times [11] [12]. These methods prove particularly valuable for combinatorial chemistry applications [11].
Concurrent esterification and N-acetylation using orthoesters provides access to protected amino acid derivatives in a single step [26] [27]. Triethyl orthoacetate proves effective for this transformation, though stereochemical considerations require careful optimization [26] [27].
Solid superacid catalysis represents an emerging approach for amino acid esterification, particularly for aromatic amino acids [28]. Neodymium-doped solid superacids demonstrate enhanced activity for overcoming steric hindrance effects while providing recyclable catalytic systems [28].